

"4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Cat. No.: B1300803

[Get Quote](#)

Technical Guide: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**, a chemical compound of interest in various research and development sectors. This document consolidates available data on its chemical identity, properties, and a proposed synthetic route, presented in a format tailored for scientific and research applications.

Chemical Identity

- IUPAC Name: **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**[\[1\]](#)
- Synonyms:
 - CYCLOPROPANE CARBOXYLIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER[\[1\]](#)

- AKOS BBS-00006523
- AKOS B014275
- ART-CHEM-BB B014275

Physicochemical and Spectral Data

The following table summarizes the key quantitative data available for **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.

Property	Value	Reference
CAS Number	380336-99-2	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₁₂ O ₄	--INVALID-LINK--
Molecular Weight	220.23 g/mol	--INVALID-LINK--
¹ H NMR	Data available	--INVALID-LINK--
¹³ C NMR	Data available	--INVALID-LINK--

Proposed Experimental Protocol: Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** was not identified in the conducted literature search. However, based on analogous esterification reactions of vanillin (4-hydroxy-3-methoxybenzaldehyde), a plausible synthetic route is proposed below. This protocol is derived from the general principles of ester synthesis and procedures for similar compounds.

Reaction: Esterification of vanillin with cyclopropanecarbonyl chloride.

Proposed Methodology:

- Materials:
 - Vanillin (1.0 eq)
 - Cyclopropanecarbonyl chloride (1.1 eq)

- Anhydrous pyridine or triethylamine (1.2 eq)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Procedure:
 - Dissolve vanillin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add pyridine or triethylamine to the stirred solution.
 - Add cyclopropanecarbonyl chloride dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution, water, and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel or recrystallization to yield pure **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.
- Characterization:

- Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry, and compare the data with available reference spectra.

Signaling Pathways and Experimental Workflows

No information regarding the involvement of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** in any signaling pathways or established experimental workflows was found during the literature review. Therefore, no diagrams can be provided at this time.

Conclusion

This technical guide provides the currently available information on **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**. While its basic chemical identity and some spectral data are known, detailed experimental protocols and biological activity data are not readily available in the public domain. The proposed synthetic protocol offers a starting point for researchers interested in preparing this compound for further investigation. Future studies are needed to elucidate its chemical reactivity, biological properties, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. ["4-Formyl-2-methoxyphenyl cyclopropanecarboxylate" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300803#4-formyl-2-methoxyphenyl-cyclopropanecarboxylate-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com